Cas no 2248336-54-9 (2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate)
2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate
- EN300-6525413
- 2248336-54-9
-
- Inchi: 1S/C21H23NO6/c1-20(2,3)27-18(25)21(11-12-8-9-13(21)10-12)19(26)28-22-16(23)14-6-4-5-7-15(14)17(22)24/h4-7,12-13H,8-11H2,1-3H3
- InChI Key: WZPQQCJBICDERK-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CC2CCC1C2)=O
Computed Properties
- Exact Mass: 385.15253745g/mol
- Monoisotopic Mass: 385.15253745g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 701
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 90Ų
2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate Pricemore >>
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| Enamine | EN300-6525413-0.05g |
2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate |
2248336-54-9 | 95.0% | 0.05g |
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2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate |
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2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate |
2248336-54-9 | 95.0% | 0.5g |
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| Enamine | EN300-6525413-1.0g |
2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate |
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| Enamine | EN300-6525413-5.0g |
2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate |
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2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate |
2248336-54-9 | 95.0% | 10.0g |
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2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate
Introduction to 2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate (CAS No: 2248336-54-9)
2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate, identified by its CAS number 2248336-54-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to a class of bicyclic structures, specifically featuring a bicyclo[2.2.1]heptane core, which is known for its structural rigidity and potential biological activity. The presence of multiple functional groups, including tert-butyl, 1,3-dioxo, and 1H-isoindol-2-yl moieties, contributes to its unique chemical properties and makes it a subject of interest for further exploration in drug discovery.
The compound's structure is characterized by a fused system of cyclohexene and cyclopentane rings, creating a three-dimensional framework that is both stable and versatile. The bicyclo[2.2.1]heptane scaffold is particularly noteworthy in medicinal chemistry due to its ability to mimic certain natural products and its potential to interact with biological targets in specific ways. The incorporation of the tert-butyl group at the 2-position enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and absorption in biological systems.
The 1,3-dioxo moiety, located on the isoindole ring, introduces electrophilic centers that can participate in various chemical reactions, including nucleophilic additions and Michael additions. This functional group is often exploited in the synthesis of bioactive molecules due to its ability to form stable intermediates that can be further modified. Additionally, the 1H-isoindol-2-yl substituent adds complexity to the electronic properties of the molecule, influencing its reactivity and potential interactions with biological receptors.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Studies using molecular docking simulations have suggested that 2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate may interact with enzymes and receptors involved in metabolic pathways and signal transduction. These interactions could potentially lead to therapeutic effects in conditions such as inflammation, cancer, and neurodegenerative diseases.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments have shown promising results in terms of inhibitory activity against certain enzymes known to be implicated in disease pathways. For instance, preliminary data suggests that it may exhibit inhibitory effects on enzymes like COX (cyclooxygenase) and LOX (lipoxygenase), which are involved in the production of pro-inflammatory mediators. Such findings are encouraging and warrant further investigation into its potential as a lead compound for drug development.
The synthesis of this compound presents a challenge due to its complex structural features. However, recent improvements in synthetic methodologies have made it more feasible to access such molecules on a laboratory scale. Techniques such as transition metal-catalyzed cyclizations and cross-coupling reactions have been employed to construct the bicyclic core efficiently. Additionally, protecting group strategies have been crucial in ensuring regioselectivity during multi-step syntheses.
The stereochemistry of bicyclo[2.2.1]heptane derivatives is particularly important for their biological activity. The specific arrangement of atoms in this scaffold can significantly influence how the molecule interacts with biological targets at the molecular level. Researchers are increasingly employing chiral resolution techniques and asymmetric synthesis methods to obtain enantiomerically pure forms of this compound, which are essential for evaluating their true pharmacological potential.
Future research directions include exploring derivatives of this compound that may enhance their potency or selectivity for specific biological targets. By modifying functional groups or introducing additional substituents, scientists aim to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Additionally, investigating the mechanism of action will be crucial for understanding how this molecule exerts its effects at a cellular level.
The integration of machine learning models into drug discovery pipelines has accelerated the identification of promising candidates like 2-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) bicyclo[2.2.1]heptane-2,2-dicarboxylate (CAS No: 2248336-54-9). These models can predict binding affinities andADMET (Absorption Distribution Metabolism Excretion Toxicity) properties based on molecular structure alone, significantly reducing the time required for experimental validation.
In conclusion,this compound represents an exciting avenue for pharmaceutical research, combining structural complexity with potential biological activity derived from its unique functional groups and scaffold architecture。 As our understanding of molecular interactions continues to evolve,the development of innovative synthetic strategies will be key to unlocking new therapeutic possibilities。 The ongoing exploration of such molecules underscores their importance as building blocks for future generations of drugs, offering hope for treating some of humanity's most challenging diseases。
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